molecular formula C14H15NO B12468400 N-propylnaphthalene-1-carboxamide

N-propylnaphthalene-1-carboxamide

Katalognummer: B12468400
Molekulargewicht: 213.27 g/mol
InChI-Schlüssel: CRXGWGIJJCBJLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-propylnaphthalene-1-carboxamide typically involves the amidation of naphthalene-1-carboxylic acid with propylamine. This reaction can be catalyzed or non-catalyzed, depending on the desired yield and reaction conditions . The general reaction scheme is as follows:

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation processes, utilizing continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality this compound .

Analyse Chemischer Reaktionen

Types of Reactions

N-propylnaphthalene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthalene-1,4-dicarboxylic acid derivatives.

    Reduction: Reduction of the amide group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of N-propylnaphthalen-1-amine.

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of N-propylnaphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes and the induction of biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

N-propylnaphthalene-1-carboxamide can be compared with other similar compounds, such as:

This compound is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Eigenschaften

Molekularformel

C14H15NO

Molekulargewicht

213.27 g/mol

IUPAC-Name

N-propylnaphthalene-1-carboxamide

InChI

InChI=1S/C14H15NO/c1-2-10-15-14(16)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,2,10H2,1H3,(H,15,16)

InChI-Schlüssel

CRXGWGIJJCBJLW-UHFFFAOYSA-N

Kanonische SMILES

CCCNC(=O)C1=CC=CC2=CC=CC=C21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.